

# Spectral Analysis of 4-Chloro-2-methylphenol: A Technical Guide

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## Compound of Interest

Compound Name: **4-Chloro-2-methylphenol**

Cat. No.: **B052076**

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## Introduction

**4-Chloro-2-methylphenol** is a chlorinated aromatic organic compound with a wide range of applications, including its use as a disinfectant and as an intermediate in the synthesis of herbicides.<sup>[1]</sup> A thorough understanding of its chemical structure is paramount for its effective and safe use, as well as for the development of new applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure of this compound. This guide provides an in-depth analysis of the NMR, IR, and MS spectral data of **4-Chloro-2-methylphenol**, complete with experimental protocols and data interpretation.

## Spectral Data Summary

The following tables summarize the key spectral data obtained for **4-Chloro-2-methylphenol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Spectral Data<sup>[2]</sup>

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.07	d	1H	Ar-H
7.03	d	1H	Ar-H
6.67	dd	1H	Ar-H
4.79	s	1H	-OH
2.20	s	3H	-CH <sub>3</sub>

<sup>13</sup>C NMR Spectral Data[3]

Chemical Shift ( $\delta$ ) ppm	Assignment
150.7	C-OH
129.9	Ar-C
129.5	Ar-C
126.1	C-Cl
125.7	Ar-C
115.2	Ar-C
15.8	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Broad	O-H stretch (hydroxyl group)
3100-3000	Medium	C-H stretch (aromatic)
2960-2850	Medium	C-H stretch (methyl group)
1600-1450	Strong	C=C stretch (aromatic ring)
1260-1000	Strong	C-O stretch (phenol)
850-750	Strong	C-Cl stretch

## Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
142	100	[M] <sup>+</sup> (Molecular ion)
144	32	[M+2] <sup>+</sup> (Isotopic peak due to <sup>37</sup> Cl)
107	80	[M-Cl] <sup>+</sup>
77	40	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A small amount of **4-Chloro-2-methylphenol** is dissolved in a deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), in an NMR tube.[4] Tetramethylsilane (TMS) is typically added as an internal standard.
- Data Acquisition: The NMR tube is placed in the spectrometer. For <sup>1</sup>H NMR, the instrument is set to a frequency of typically 400 MHz or higher. For <sup>13</sup>C NMR, a frequency of 100 MHz or higher is common.[5] The spectra are acquired by applying radiofrequency pulses and

recording the resulting free induction decay (FID), which is then Fourier transformed to obtain the spectrum.[6]

- Data Processing: The acquired spectra are processed by phasing, baseline correction, and referencing the chemical shifts to the internal standard (TMS at 0 ppm). The signals in the  $^1\text{H}$  NMR spectrum are integrated to determine the relative number of protons.

## Infrared (IR) Spectroscopy

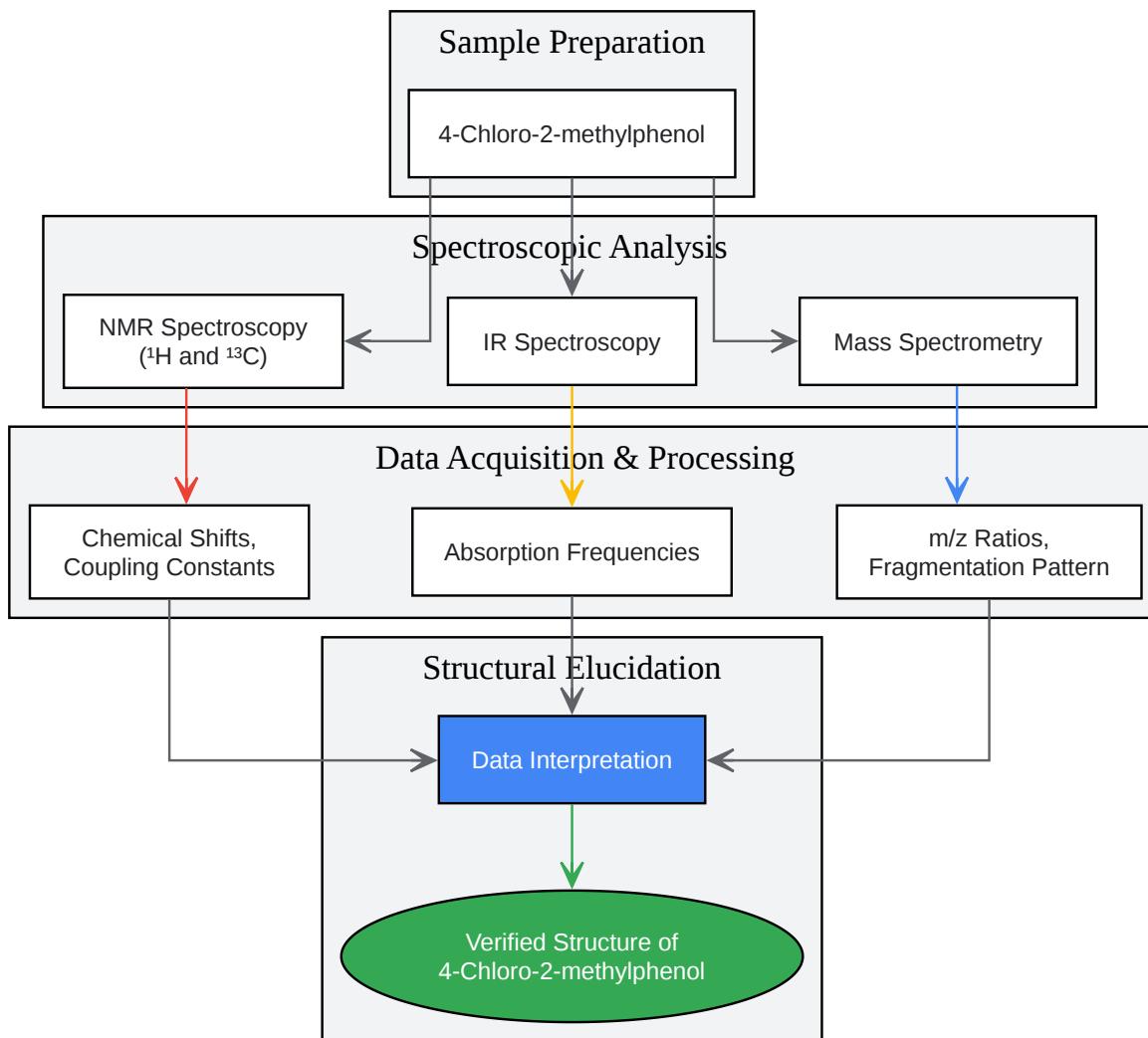
- Sample Preparation: For a solid sample like **4-Chloro-2-methylphenol**, the thin solid film method is often employed. The solid is dissolved in a volatile solvent like methylene chloride, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[7] Alternatively, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.
- Data Acquisition: The prepared sample is placed in the sample holder of an FT-IR spectrometer. An infrared beam is passed through the sample, and the detector measures the amount of light absorbed at each frequency.[8]
- Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (in  $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

- Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds. In the ion source, the sample molecules are bombarded with high-energy electrons (Electron Ionization - EI), causing them to lose an electron and form a positively charged molecular ion ( $[\text{M}]^+$ ) and fragment ions.[9][10][11]
- Mass Analysis: The positively charged ions are accelerated into a mass analyzer, where they are separated based on their mass-to-charge ratio ( $\text{m/z}$ ).[9][11]
- Detection: A detector records the abundance of each ion at a specific  $\text{m/z}$  value. The output is a mass spectrum, which is a plot of relative intensity versus  $\text{m/z}$ .[10]

## Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like **4-Chloro-2-methylphenol**.



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Caption: Workflow for the spectral analysis of **4-Chloro-2-methylphenol**.

## Interpretation of Spectra

- **<sup>1</sup>H NMR:** The presence of three distinct signals in the aromatic region (around 7 ppm) is consistent with a trisubstituted benzene ring. The singlet at 4.79 ppm is characteristic of a

phenolic hydroxyl proton, and the singlet at 2.20 ppm corresponds to the three protons of the methyl group.

- $^{13}\text{C}$  NMR: The spectrum shows seven distinct carbon signals, which matches the number of carbon atoms in **4-Chloro-2-methylphenol**. The chemical shifts are consistent with the expected electronic environment of each carbon atom in the proposed structure.
- IR: The broad absorption band in the 3400-3200  $\text{cm}^{-1}$  region is a clear indication of the O-H stretching vibration of the hydroxyl group. The peaks in the 1600-1450  $\text{cm}^{-1}$  range are characteristic of the C=C stretching of the aromatic ring. The strong absorption between 850-750  $\text{cm}^{-1}$  can be attributed to the C-Cl stretching vibration.
- MS: The mass spectrum shows a molecular ion peak at  $\text{m/z}$  142, which corresponds to the molecular weight of **4-Chloro-2-methylphenol**.<sup>[12]</sup> The presence of an isotopic peak at  $\text{m/z}$  144 with a relative abundance of about one-third of the molecular ion peak is characteristic of a compound containing one chlorine atom (due to the natural abundance of the  $^{37}\text{Cl}$  isotope).<sup>[10]</sup> The fragmentation pattern, including the loss of a chlorine atom ( $\text{m/z}$  107), further supports the proposed structure.

## Conclusion

The combined data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry provide a comprehensive and consistent picture of the molecular structure of **4-Chloro-2-methylphenol**. Each spectroscopic technique offers unique insights into the different functional groups and the overall connectivity of the atoms within the molecule. This detailed spectral analysis serves as a crucial reference for quality control, reaction monitoring, and the future development of applications involving this important chemical compound.

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